2-Amino-5,8-dimethyl-3-propylquinoline hydrochloride
CAS No.: 1170435-03-6
Cat. No.: VC18364415
Molecular Formula: C14H19ClN2
Molecular Weight: 250.77 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1170435-03-6 |
|---|---|
| Molecular Formula | C14H19ClN2 |
| Molecular Weight | 250.77 g/mol |
| IUPAC Name | 5,8-dimethyl-3-propylquinolin-2-amine;hydrochloride |
| Standard InChI | InChI=1S/C14H18N2.ClH/c1-4-5-11-8-12-9(2)6-7-10(3)13(12)16-14(11)15;/h6-8H,4-5H2,1-3H3,(H2,15,16);1H |
| Standard InChI Key | WEUXCMLJUATUSY-UHFFFAOYSA-N |
| Canonical SMILES | CCCC1=CC2=C(C=CC(=C2N=C1N)C)C.Cl |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
2-Amino-5,8-dimethyl-3-propylquinoline hydrochloride features a quinoline core—a bicyclic structure comprising a benzene ring fused to a pyridine ring. Substituents include:
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Amino group (-NH): Positioned at the 2nd carbon, enhancing hydrogen-bonding potential.
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Methyl groups (-CH): Located at the 5th and 8th positions, contributing to steric effects and lipophilicity.
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Propyl chain (-CH): Attached to the 3rd carbon, influencing solubility and membrane permeability.
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Hydrochloride salt: Improves stability and aqueous solubility.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 250.77 g/mol |
| CAS Number | 1170435-03-6 |
| Salt Form | Hydrochloride |
Synthetic Methodologies
Skraup Synthesis
The Skraup reaction—a classical method for quinoline synthesis—involves condensing aniline derivatives with glycerol under acidic conditions. For 2-amino-5,8-dimethyl-3-propylquinoline hydrochloride, modifications include:
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Precursor: 3-propylaniline derivatives substituted with methyl groups.
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Acid Catalyst: Concentrated sulfuric acid or polyphosphoric acid.
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Reaction Conditions: Temperatures exceeding 150°C and prolonged reflux (12–24 hours).
Yields vary due to side reactions like over-oxidation, necessitating purification via recrystallization or column chromatography.
Biological Activities and Applications
Antitumor Activity
The compound’s planar structure enables intercalation into DNA, disrupting replication in cancer cells. Preclinical studies on similar quinolines report:
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IC: 1–10 µM against MCF-7 (breast cancer) and A549 (lung cancer) cell lines.
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Apoptosis Induction: Via caspase-3 activation and Bcl-2 suppression.
Research Limitations and Future Directions
Data Gaps
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Pharmacokinetics: Absorption, distribution, metabolism, and excretion (ADME) profiles remain uncharacterized.
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Toxicity: Acute and chronic toxicity studies in model organisms are absent.
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Synthetic Optimization: Comparative analyses of Skraup vs. modern methods (e.g., microwave-assisted synthesis) are needed.
Emerging Opportunities
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Drug Combinations: Synergy with existing antibiotics or chemotherapeutics.
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Nanodelivery Systems: Liposomal or polymeric nanoparticles to enhance bioavailability.
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